1-(2-methylphenyl)cyclohexan-1-amine
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Overview
Description
1-(2-Methylphenyl)cyclohexan-1-amine is an organic compound with the molecular formula C13H19N It is a cyclohexanamine derivative where the cyclohexane ring is substituted with a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)cyclohexan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 2-methylphenylcyclohexanone with ammonia or primary amines under controlled conditions can yield the desired amine product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of corresponding nitriles or imines. This process typically requires the use of metal catalysts such as palladium or platinum under high-pressure hydrogen gas .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(2-Methylphenyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter systems .
Comparison with Similar Compounds
Cyclohexanamine: A simpler analog without the 2-methylphenyl substitution.
Phenylcyclohexanamine: Similar structure but with a phenyl group instead of a 2-methylphenyl group.
2-Methylphenylamine: Lacks the cyclohexane ring, having only the 2-methylphenyl group attached to the amine.
Uniqueness: 1-(2-Methylphenyl)cyclohexan-1-amine is unique due to the presence of both the cyclohexane ring and the 2-methylphenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
118560-04-6 |
---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.3 |
Purity |
95 |
Origin of Product |
United States |
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